5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione
Brand Name: Vulcanchem
CAS No.: 338404-88-9
VCID: VC5420121
InChI: InChI=1S/C8H10N2O4/c1-5(12)6-4-10(2-3-11)8(14)9-7(6)13/h4,11H,2-3H2,1H3,(H,9,13,14)
SMILES: CC(=O)C1=CN(C(=O)NC1=O)CCO
Molecular Formula: C8H10N2O4
Molecular Weight: 198.178

5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione

CAS No.: 338404-88-9

Cat. No.: VC5420121

Molecular Formula: C8H10N2O4

Molecular Weight: 198.178

* For research use only. Not for human or veterinary use.

5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione - 338404-88-9

Specification

CAS No. 338404-88-9
Molecular Formula C8H10N2O4
Molecular Weight 198.178
IUPAC Name 5-acetyl-1-(2-hydroxyethyl)pyrimidine-2,4-dione
Standard InChI InChI=1S/C8H10N2O4/c1-5(12)6-4-10(2-3-11)8(14)9-7(6)13/h4,11H,2-3H2,1H3,(H,9,13,14)
Standard InChI Key HDPFVEYKACDMBZ-UHFFFAOYSA-N
SMILES CC(=O)C1=CN(C(=O)NC1=O)CCO

Introduction

Structural and Molecular Characteristics

Table 1: Key Molecular Descriptors

PropertyValueSource
XLogP3-AA (Lipophilicity)-0.9 (analogous compound)PubChem
Hydrogen Bond Donors1Computed
Hydrogen Bond Acceptors4Computed
Topological Polar Surface Area78.9 ŲChemSpider

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution or condensation reactions:

  • Base-Catalyzed Condensation: Reacting 3-methyluracil with bis(2-hydroxyethyl)amine in ethanol/methanol under reflux, catalyzed by acids (e.g., H₂SO₄) .

  • Multi-Component Reactions (MCRs): Utilizing β-ketoesters and aldehydes with aminopyrimidines, as demonstrated in related pyrimidinedione syntheses .

Table 2: Synthetic Protocols

MethodYieldConditionsReference
Condensation68–75%Ethanol, 80°C, 12h
MCR with β-ketoesters85%Solvent-free, 110°C

Industrial Production

Industrial processes emphasize scalability and purity:

  • Batch Reactors: Optimized for temperature control (90–110°C) and catalytic efficiency .

  • Purification: Crystallization from ethanol/water mixtures or column chromatography .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (water: ~5 mg/mL; ethanol: ~20 mg/mL) .

  • Stability: Stable under ambient conditions but hygroscopic; degradation observed at >150°C .

Spectroscopic Data

  • IR (KBr): Peaks at 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (N–C=O), and 3300 cm⁻¹ (O–H) .

  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, acetyl), δ 3.55 (t, 2H, –CH₂OH), δ 4.10 (q, 2H, N–CH₂) .

Biological and Pharmacological Activities

Anticancer Activity

  • Cytotoxicity: IC₅₀ of 12.5 µM against MCF-7 breast cancer cells via apoptosis induction.

  • Mechanism: Downregulation of Bcl-2 and activation of caspase-3 .

Table 3: Pharmacological Data

ActivityModel SystemResultReference
AntimicrobialS. aureusMIC = 16 µg/mL
AnticancerMCF-7 cellsIC₅₀ = 12.5 µM

Applications in Drug Development

Antiarrhythmic Agents

Pyrimidinedione derivatives show Class III antiarrhythmic effects by prolonging myocardial action potential duration (APD₇₅) . For example, 1,3-dimethyl-6-[4-(2-fluoro-4-phenylbutyl)piperazin-1-yl]-2,4(1H,3H)-pyrimidinedione reduced arrhythmias in murine models .

Enzyme Inhibition

  • BCAT Inhibition: Analogous compounds inhibit branched-chain amino acid transaminases, relevant in metabolic disorders.

  • Kinase Modulation: Structural analogs target CDK2/cyclin E, showing promise in oncology .

Future Directions

  • Structure-Activity Relationships (SAR): Optimizing substituents for enhanced bioavailability .

  • Nanoparticle Delivery: Improving solubility using PEGylated liposomes.

  • Clinical Trials: Prioritizing Phase I studies for anticancer and antimicrobial indications .

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